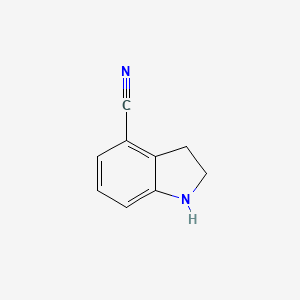

Indoline-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRLRJLHVTVIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-80-8 | |

| Record name | 2,3-dihydro-1H-indole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis and Properties of Indoline-4-carbonitrile

Abstract

This compound is a saturated heterocyclic molecule of increasing interest in medicinal chemistry and drug development. As a derivative of the indoline scaffold, a privileged structure in numerous pharmacologically active compounds, it presents a unique combination of a reactive nitrile group and a non-aromatic bicyclic amine. This guide provides a comprehensive technical overview of this compound, with a primary focus on a robust and well-characterized synthetic pathway starting from its aromatic precursor, Indole-4-carbonitrile. We will delve into the physicochemical properties, spectroscopic characterization, detailed experimental protocols, and the underlying chemical principles that guide the synthesis and handling of this compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Introduction and Structural Elucidation

The indoline core is a foundational structural motif found in a multitude of natural products and synthetic pharmaceuticals, valued for its three-dimensional structure and versatile chemical handles.[1] this compound (2,3-dihydro-1H-indole-4-carbonitrile) is distinguished by the presence of a carbonitrile (cyano) group at the 4-position of this saturated bicyclic system.

It is critical to distinguish this compound from its aromatic analogue, Indole-4-carbonitrile (also known as 4-cyanoindole). The key structural difference lies in the five-membered ring; in indoline, the C2-C3 bond is a single bond, resulting in a non-aromatic structure, whereas in indole, it is a double bond, conferring aromaticity to the entire bicyclic system.[2][3] This seemingly minor difference profoundly impacts the molecule's geometry, electronic properties, reactivity, and biological activity. Due to the prevalence of data on its aromatic precursor, this guide presents the synthesis of this compound via the logical and efficient reduction of Indole-4-carbonitrile.

Caption: Structural difference between Indole-4-carbonitrile and this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison to the parent indoline molecule.[4]

Physicochemical Data

The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source / Rationale |

| Molecular Formula | C₉H₈N₂ | [2][5] |

| Molecular Weight | 144.18 g/mol | [5] |

| CAS Number | 141689-75-8 | Inferred from supplier data |

| Appearance | Predicted: Off-white to light brown solid | Based on related structures |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., MeOH, DCM, DMSO) | Based on indoline and nitrile functionalities |

| Boiling Point | Not available | Likely decomposes at high temperatures |

| Melting Point | Not available | Expected to be a solid at room temperature |

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for confirming the successful synthesis and purity of this compound. The key transformation to monitor is the reduction of the indole ring.

| Spectroscopy | Predicted Characteristic Peaks | Rationale for Identification |

| ¹H NMR | ~6.5-7.5 ppm: Signals for aromatic protons disappear. ~3.0-4.0 ppm: New signals appear for aliphatic protons (-CH₂-CH₂-) on the saturated ring. Broad singlet: N-H proton signal. | The most definitive confirmation of the indole to indoline conversion is the loss of aromaticity and the appearance of aliphatic signals in the upfield region. |

| ¹³C NMR | ~110-130 ppm: Aromatic carbon signals are replaced by aliphatic carbon signals in the ~20-50 ppm range. ~118 ppm: Quaternary carbon of the nitrile group (C≡N). | Confirms the saturation of the five-membered ring. |

| IR (Infrared) | ~3350 cm⁻¹ (sharp): N-H stretch (secondary amine). ~2225 cm⁻¹ (strong, sharp): C≡N stretch. ~2850-2960 cm⁻¹: Aliphatic C-H stretches. ~1600 cm⁻¹: Aromatic C=C stretch intensity is significantly reduced or absent. | The presence of both the N-H and C≡N stretches, coupled with the appearance of strong aliphatic C-H signals, confirms the structure.[6] |

| Mass Spec (MS) | m/z: 144 (M⁺) | The molecular ion peak should correspond to the molecular weight of the target compound. |

Synthesis of this compound

The most reliable and well-documented pathway to this compound involves a two-stage process: first, the synthesis of the aromatic precursor, Indole-4-carbonitrile, followed by its catalytic hydrogenation.

Stage 1: Synthesis of Indole-4-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and robust method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[7] This process begins with the diazotization of 4-aminoindole.

Caption: Step-wise workflow for the Sandmeyer synthesis of the precursor.

Experimental Protocol: Synthesis of Indole-4-carbonitrile [8]

-

Step 1: Diazotization of 4-Aminoindole

-

In a round-bottom flask, suspend 4-aminoindole (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid (3.0 equivalents).

-

Cool the suspension to 0-5 °C using an ice-salt bath, ensuring vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the 4-aminoindole suspension. Causality: This must be done slowly while maintaining the temperature below 5 °C to prevent the unstable diazonium salt from decomposing prematurely.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes until the solution is clear, indicating complete formation of the diazonium salt.

-

-

Step 2: Cyanation

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and potassium cyanide (KCN, 1.2 equivalents) in water. Causality: The KCN helps to solubilize the CuCN by forming the [Cu(CN)₂]⁻ complex, which is the active catalytic species.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until gas evolution ceases.

-

Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to yield Indole-4-carbonitrile as a white to pale brown crystalline powder.[6]

-

Reference Data for Precursor (Indole-4-carbonitrile)

| Property | Value | Source |

| Appearance | White to pale brown crystalline powder | [6] |

| Melting Point | 117-121 °C | [6] |

| ¹H NMR (DMSO-d₆) | δ 11.75 (s, 1H), 7.80 (d, 1H), 7.55 (t, 1H), 7.45 (d, 1H), 7.20 (t, 1H), 6.80 (t, 1H) | [6] |

| IR (KBr, cm⁻¹) | ν 3300 (N-H), 2220 (C≡N) | [6] |

Stage 2: Catalytic Hydrogenation to this compound

This step involves the reduction of the aromatic indole ring to the saturated indoline ring using a heterogeneous catalyst and hydrogen gas.

Caption: Step-wise workflow for the catalytic hydrogenation to the target molecule.

Experimental Protocol: Synthesis of this compound

-

Materials: Indole-4-carbonitrile, 10% Palladium on carbon (Pd/C), Ethanol (or a similar protic solvent), Hydrogen gas source, Hydrogenation vessel (e.g., Parr shaker).

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve Indole-4-carbonitrile (1.0 equivalent) in ethanol.

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight). Causality: Pd/C is an excellent catalyst for the reduction of aromatic systems. It is pyrophoric and must be handled with care under an inert atmosphere to prevent ignition.

-

Seal the reaction vessel and purge the system several times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary) and begin vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting material. The reaction may take several hours to complete.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite is a filter aid that prevents the fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent the pyrophoric catalyst from igniting upon contact with air.

-

Rinse the filter cake with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude this compound.

-

If necessary, the product can be further purified by column chromatography or recrystallization.

-

Reactivity and Applications in Drug Discovery

The this compound scaffold offers several sites for chemical modification, making it a valuable building block for creating diverse chemical libraries.

-

Indoline Nitrogen (N1): As a secondary amine, the nitrogen can be readily alkylated, acylated, or used in coupling reactions to introduce a wide variety of substituents.

-

Aromatic Ring: The benzene portion of the ring can undergo electrophilic aromatic substitution, although the substitution patterns will be directed by the existing groups.

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for functionalization.

The indoline framework is a cornerstone in many pharmaceuticals, contributing to treatments for cancer, bacterial infections, and cardiovascular diseases.[1] While specific applications for this compound are still emerging, its structural motifs are present in compounds investigated for various therapeutic targets. Its utility as a synthetic intermediate is clear, for instance, in the preparation of substituted indolines for screening in drug discovery programs.[9][10]

Safety and Handling

As with any chemical research, proper safety protocols are paramount.

-

General Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Toxicology: While specific toxicity data is limited, compounds containing nitrile groups can be harmful if swallowed, inhaled, or absorbed through the skin.[12] Aromatic amines and their derivatives should be treated as potentially hazardous.

-

Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). This procedure must only be performed by trained personnel in appropriate equipment designed for such reactions. Ensure the system is free of oxygen to prevent explosions.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. This guide has outlined its core chemical properties and provided a detailed, logically structured synthetic pathway. By first synthesizing the well-characterized aromatic precursor, Indole-4-carbonitrile, and then performing a robust catalytic hydrogenation, researchers can reliably access the target molecule. The spectroscopic signatures detailed herein provide the necessary analytical framework to validate the success of this synthetic transformation. As the importance of three-dimensional scaffolds in drug design continues to grow, the utility of this compound and its derivatives is poised for significant expansion.

References

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. navyachempharma.com [navyachempharma.com]

- 4. Indoline | 496-15-1 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-(4-chlorobutyl)indole-5-carbonitrile suppliers USA [americanchemicalsuppliers.com]

- 10. nbinno.com [nbinno.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 4-Cyanoindole | C9H6N2 | CID 3817602 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Indoline-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to indoline-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical parameters involved in the synthesis of this target molecule. The primary focus is on a robust and well-documented two-step pathway commencing with the synthesis of indole-4-carbonitrile, followed by its selective reduction to the corresponding indoline. This guide emphasizes the causality behind experimental choices, offers detailed, step-by-step methodologies, and presents quantitative data to ensure scientific integrity and reproducibility. Furthermore, alternative direct synthetic strategies for the indoline core are discussed, providing a forward-looking perspective on the synthesis of substituted indolines.

Introduction: The Significance of the this compound Scaffold

The indoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. The introduction of a cyano group at the 4-position of the indoline nucleus significantly modulates the electronic properties of the molecule, offering a handle for further functionalization and influencing its interaction with biological targets. This compound, therefore, represents a key building block for the synthesis of a diverse array of molecules with potential therapeutic applications, ranging from neuroscience to oncology.

The synthesis of substituted indolines can be approached through two primary strategies: the modification of a pre-formed indole ring system or the direct construction of the indoline scaffold. This guide will primarily focus on the former, a reliable and well-established two-step sequence involving the synthesis of indole-4-carbonitrile followed by its reduction. This approach is often favored due to the ready availability of starting materials and the high yields achievable in both steps.

Strategic Overview: A Two-Step Pathway to this compound

The most practical and widely adopted synthetic route to this compound involves a two-step process. The first step focuses on the construction of the aromatic indole-4-carbonitrile, which then serves as the immediate precursor for the subsequent reduction of the pyrrole ring to yield the target indoline.

Caption: High-level overview of the two-step synthesis of this compound.

This strategy offers a high degree of control and allows for the purification of the intermediate, indole-4-carbonitrile, ensuring a high-purity final product.

Synthesis of the Precursor: Indole-4-carbonitrile

The synthesis of indole-4-carbonitrile is most reliably achieved through the Sandmeyer reaction, a classic and powerful method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] The starting material for this reaction is 4-aminoindole, which can be prepared from 4-nitroindole.[3]

Synthesis of 4-Aminoindole from 4-Nitroindole (Optional Precursor Synthesis)

Caption: Synthesis of 4-aminoindole from 4-nitroindole.

Experimental Protocol: Synthesis of 4-Aminoindole [3]

-

Reaction Setup: In a flask suitable for hydrogenation, suspend 4-nitroindole (1 equivalent) in ethanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C) (approximately 0.5 mol%) to the suspension.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas three times, and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction typically proceeds over several hours to a day.

-

Work-up: Upon completion, purge the reaction mixture with an inert gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-aminoindole. The product can be purified by column chromatography or converted to its hydrochloride salt for enhanced stability.

Sandmeyer Reaction for the Synthesis of Indole-4-carbonitrile

The core of the indole-4-carbonitrile synthesis lies in the Sandmeyer reaction, which proceeds in two distinct stages: diazotization of 4-aminoindole and the subsequent copper(I) cyanide-mediated cyanation.[1][3][4]

Caption: The Sandmeyer reaction pathway for the synthesis of indole-4-carbonitrile.

Experimental Protocol: Synthesis of Indole-4-carbonitrile via Sandmeyer Reaction [3][4]

-

Diazotization:

-

Suspend 4-aminoindole (1.0 equivalent) in a mixture of concentrated hydrochloric acid (3.0 equivalents) and water in a round-bottom flask.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled 4-aminoindole suspension, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should become clear.

-

-

Cyanation:

-

In a separate, larger round-bottom flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 60-70 °C until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure indole-4-carbonitrile.

-

| Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Reference |

| Sandmeyer Reaction | 4-Aminoindole | 1. NaNO₂, HCl 2. CuCN, KCN | Indole-4-carbonitrile | 60-70% (Estimated) | [4] |

Reduction of Indole-4-carbonitrile to this compound

The final step in this synthetic sequence is the selective reduction of the C2-C3 double bond of the indole ring to furnish the desired this compound. Several methods are available for this transformation, with catalytic hydrogenation being a common and efficient choice.

Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and effective method for the reduction of indoles to indolines.[5] The choice of catalyst and reaction conditions is crucial to ensure selective reduction of the pyrrole ring without affecting the cyano group or the benzene ring. Platinum on carbon (Pt/C) in an acidic medium is a particularly effective system for the hydrogenation of unprotected indoles.[5]

Caption: Catalytic hydrogenation of indole-4-carbonitrile to this compound.

Experimental Protocol: Catalytic Hydrogenation of Indole-4-carbonitrile (Adapted from a general procedure[5])

-

Reaction Setup: In a hydrogenation vessel, dissolve indole-4-carbonitrile (1 equivalent) in water.

-

Acid and Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) as a catalyst activator and Platinum on carbon (Pt/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Depressurize the vessel and filter the reaction mixture through Celite to remove the catalyst.

-

Isolation and Purification: Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography if necessary.

| Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Reference |

| Catalytic Hydrogenation | Indole-4-carbonitrile | H₂, Pt/C, p-TsOH, H₂O | This compound | Excellent (based on general procedure) | [5] |

Alternative Synthetic Strategies: Direct Synthesis of the Indoline Core

While the two-step synthesis of this compound via an indole intermediate is a robust and well-established method, direct synthetic approaches to the indoline scaffold are of significant interest due to their potential for increased efficiency and atom economy. Several modern synthetic methods for the construction of substituted indolines have been developed, some of which are tolerant of the cyano functionality.

One such promising strategy is the palladium-catalyzed intramolecular C-H amination of β-arylethylamine derivatives. This method allows for the direct formation of the indoline ring from an acyclic precursor and has been shown to be compatible with a cyano group on the aromatic ring.

Sources

A Predictive Spectroscopic and Structural Analysis of Indoline-4-carbonitrile

Introduction

Indoline-4-carbonitrile is a derivative of indoline, a bicyclic heterocyclic amine that forms the core of numerous biologically active compounds. The introduction of a carbonitrile (-C≡N) group at the 4-position of the benzene ring significantly alters the molecule's electronic properties, influencing its chemical reactivity and spectroscopic signature. For researchers in medicinal chemistry and materials science, a thorough understanding of the spectroscopic characteristics of such molecules is crucial for structural verification, purity assessment, and predicting molecular interactions.

This technical guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the expected spectral features, we offer a foundational framework for the identification and characterization of this and related compounds.

Molecular Structure

The structure of this compound consists of a reduced pyrrole ring fused to a benzene ring, with a nitrile substituent at the C4 position. The numbering convention for the indoline ring system is shown below.

Caption: Logical components of the this compound molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, assuming deuterated chloroform (CDCl₃) as the solvent.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the aliphatic protons of the pyrrole ring, and the N-H proton. The nitrile group is strongly electron-withdrawing, which will deshield (shift to a higher ppm value) the nearby aromatic protons. [1]

-

Aromatic Region (δ 6.8-7.5 ppm): The benzene ring has three protons (H5, H6, H7). Compared to unsubstituted indoline, where aromatic signals appear between δ 6.6-7.1 ppm, the protons in this compound will be shifted downfield.

-

H5: This proton is ortho to the electron-withdrawing nitrile group and is expected to be the most deshielded, appearing as a doublet.

-

H6: This proton will be meta to the nitrile group and will likely appear as a triplet or doublet of doublets.

-

H7: This proton is para to the nitrile group and will be the least affected, appearing as a doublet.

-

-

Aliphatic Region (δ 3.0-3.8 ppm): The two methylene groups (C2-H₂ and C3-H₂) in the saturated pyrrole ring are adjacent to each other and will appear as two triplets, each integrating to two protons. [2] * C2-H₂: Being closer to the nitrogen atom, these protons are expected to be slightly more downfield.

-

C3-H₂: These protons will be slightly more upfield compared to the C2 protons.

-

-

N-H Proton (δ ~3.7-4.5 ppm): The amine proton will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~7.4-7.5 | d | 1H | H5 |

| ~7.0-7.2 | t or dd | 1H | H6 |

| ~6.8-6.9 | d | 1H | H7 |

| ~3.7-4.5 | br s | 1H | N-H |

| ~3.5-3.7 | t | 2H | C2-H₂ |

| ~3.1-3.3 | t | 2H | C3-H₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The nitrile carbon has a characteristic chemical shift, and the aromatic carbons will be influenced by the nitrile substituent.

-

Nitrile Carbon (δ ~118 ppm): The carbon of the C≡N group typically resonates in this region. [3]* Aromatic Carbons (δ 110-155 ppm):

-

C4: The carbon directly attached to the nitrile group will be significantly shielded and appear at a lower field (~110-115 ppm).

-

Quaternary Carbons (C3a, C7a): These bridgehead carbons will appear in the aromatic region. C7a, being attached to the nitrogen, will be the most downfield of the indoline carbons.

-

CH Carbons (C5, C6, C7): Their shifts will be influenced by the position relative to the nitrile group.

-

-

Aliphatic Carbons (δ ~28 and ~48 ppm):

-

C3: Expected to be more upfield.

-

C2: Attached to the nitrogen, it will be more downfield.

-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~153 | C7a |

| ~135 | C5 |

| ~130 | C3a |

| ~128 | C6 |

| ~118 | -C≡N |

| ~115 | C7 |

| ~112 | C4 |

| ~48 | C2 |

| ~28 | C3 |

Solvent: CDCl₃

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H bond, C-H bonds, the aromatic ring, and the characteristic nitrile group.

-

N-H Stretch: A moderate, sharp peak is expected in the region of 3350-3450 cm⁻¹.

-

Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). [4]* Aliphatic C-H Stretch: Medium to strong absorptions will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Nitrile (C≡N) Stretch: This is a highly diagnostic peak for this molecule. A strong and sharp absorption is expected in the range of 2220-2240 cm⁻¹ due to the nitrile group being conjugated with the aromatic ring. [5]* Aromatic C=C Bending: Several medium to strong bands will be present in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring. [4]* C-N Stretch: This absorption is expected in the fingerprint region, around 1250-1350 cm⁻¹.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3350-3450 | N-H Stretch | Medium |

| 3030-3100 | Aromatic C-H Stretch | Medium |

| 2850-2960 | Aliphatic C-H Stretch | Strong |

| 2220-2240 | C≡N Stretch | Strong, Sharp |

| 1580-1610 | Aromatic C=C Bending | Medium-Strong |

| 1450-1500 | Aromatic C=C Bending | Medium-Strong |

| 1250-1350 | C-N Stretch | Medium |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (C₉H₈N₂), the expected molecular weight is approximately 144.17 g/mol .

The fragmentation of indoline typically proceeds via the loss of a hydrogen atom to form a stable radical cation at [M-1]⁺. [6]The presence of the nitrile group will influence the fragmentation pathways.

-

Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z = 144.

-

[M-1]⁺ Fragment: Loss of a hydrogen radical from the aliphatic ring or the amine group is a likely process, leading to a strong peak at m/z = 143. This is often the base peak for indoline derivatives.

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da). This would result in a fragment at m/z = 117.

-

Loss of Ethylene: Cleavage of the saturated pyrrole ring could lead to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment at m/z = 116.

Caption: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 144 | [C₉H₈N₂]⁺• | Molecular Ion (M⁺•) |

| 143 | [C₉H₇N₂]⁺ | Loss of H•, likely base peak |

| 117 | [C₈H₇N]⁺• | Loss of HCN from M⁺• |

| 116 | [C₇H₄N₂]⁺• | Loss of C₂H₄ from M⁺• |

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 or 500 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

Data Acquisition: Place the sample in the IR spectrometer. Record a background spectrum of the empty sample compartment (or pure KBr pellet). Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum (a plot of relative ion abundance versus m/z) is generated.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The electron-withdrawing nitrile group is expected to significantly influence the chemical shifts in NMR spectra and introduce a strong, characteristic absorption in the IR spectrum. The mass spectrum is predicted to be characterized by a strong molecular ion peak and fragmentation patterns typical of indoline derivatives. These predicted data serve as a valuable reference for any researcher working on the synthesis and characterization of this molecule, providing a solid basis for the interpretation of experimental results.

References

- BenchChem. (2025). Spectroscopic Analysis of 1-Acetylindoline: A Technical Guide.

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Abraham, R. J., et al. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

Rehbein, J., & Londergan, C. H. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. Retrieved from [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Indoline. Retrieved from [Link]

-

NIST. (n.d.). Indole. Retrieved from [Link]

-

ResearchGate. (n.d.). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... Retrieved from [Link]

-

SpectraBase. (n.d.). Indoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Indoline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 2,3-dihydro-. Retrieved from [Link]

-

SpectraBase. (n.d.). Indoline - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Indole. Retrieved from [Link]

-

Powers, J. C. (1966). Mass spectrometry of simple indoles. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). and spectral characterization of indoline and its major metabolites. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 1H-Indole, 2,3-dihydro- [webbook.nist.gov]

Indoline-4-carbonitrile: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of indoline-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document will delve into its chemical identity, synthesis, and critical role in the development of novel therapeutics, offering both foundational knowledge and practical insights for professionals in the field.

Introduction: The Significance of the Indoline Scaffold

The indoline ring system, a saturated derivative of indole, is a privileged scaffold in drug discovery. Its three-dimensional structure and ability to present substituents in defined spatial orientations make it an ideal core for interacting with a wide array of biological targets. The introduction of a nitrile group at the 4-position, yielding this compound, further enhances its utility as a versatile intermediate. The nitrile moiety can serve as a precursor for various functional groups or act as a key pharmacophoric element, contributing to the binding affinity and selectivity of a drug candidate. This guide will focus specifically on this compound, providing essential information for its application in research and development.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

| Property | Value | Source |

| Chemical Name | 2,3-dihydro-1H-indole-4-carbonitrile | N/A |

| Synonyms | This compound, 4-Cyanoindoline | N/A |

| CAS Number | 885278-80-8 | [] |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.18 g/mol | |

| Appearance | Off-white to light yellow solid | Inferred from supplier data |

| Solubility | Soluble in organic solvents such as DMSO and methanol | General chemical knowledge |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through various synthetic routes. A common and effective strategy involves the reduction of the corresponding indole derivative, 1H-indole-4-carbonitrile. This method is often preferred due to the commercial availability of the starting material.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible and commonly employed synthetic workflow for the preparation of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical literature for the reduction of indoles to indolines. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

-

Dissolution: Dissolve 1H-indole-4-carbonitrile (1 equivalent) in a suitable solvent such as acetic acid or a mixture of methanol and HCl in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or introduce a palladium on carbon (Pd/C) catalyst for catalytic hydrogenation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding water or a suitable buffer. If a solid catalyst was used, filter it off.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Applications in Drug Discovery and Development

The indoline scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules.

A Privileged Scaffold in Medicinal Chemistry

The structural rigidity and defined stereochemistry of the indoline nucleus allow for the precise positioning of functional groups to optimize interactions with biological targets. This has led to the development of numerous drugs and clinical candidates across various therapeutic areas.

Caption: The diverse therapeutic applications of the indoline scaffold.

Therapeutic Targets and Mechanisms

-

Anticancer Activity: The indoline core is present in several anticancer agents. Its derivatives have been shown to inhibit key enzymes and receptors involved in cancer cell proliferation and survival. The nitrile group of this compound can be a key binding element or a handle for further chemical modifications to enhance potency and selectivity.

-

Neurological Disorders: The structural similarity of the indoline nucleus to endogenous neurotransmitters has made it a valuable scaffold for designing drugs targeting the central nervous system. Indoline derivatives have been investigated for their potential in treating neurodegenerative diseases and other neurological conditions.

-

Antimicrobial Properties: Researchers have explored indoline derivatives for their antibacterial and antifungal activities. The ability to readily modify the indoline ring allows for the generation of large libraries of compounds for screening against various microbial strains.

Commercial Suppliers

For researchers and drug development professionals seeking to procure this compound, several reputable chemical suppliers offer this compound. It is advisable to request a certificate of analysis to ensure the purity and identity of the product.

-

Sigma-Aldrich (MilliporeSigma) : A well-established supplier of research chemicals, listing 4-Cyano-2,3-dihydro-1H-indole with CAS number 885278-80-8.

-

BOC Sciences : A global supplier of a wide range of chemicals for research and development, also listing 4-Cyano-2,3-dihydro-1H-indole (CAS 885278-80-8).[]

-

J & W Pharmlab LLC : A supplier of pharmaceutical intermediates and fine chemicals.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry. Its versatile chemical nature, coupled with the proven biological relevance of the indoline scaffold, makes it a valuable tool for the synthesis of novel drug candidates. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and inspire further research and development efforts in the pursuit of new and effective therapies.

References

Sources

A Technical Guide to the Physicochemical Characterization of Indoline-4-carbonitrile

This guide provides an in-depth analysis of the key physical properties of Indoline-4-carbonitrile, specifically its melting point and solubility. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and provides actionable protocols for in-house determination, ensuring a robust understanding and application of these critical parameters.

Introduction: The Significance of Physical Properties in Drug Discovery

In the landscape of medicinal chemistry and drug development, the physical properties of a compound, such as melting point and solubility, are fundamental to its potential as a therapeutic agent. The melting point offers a preliminary indication of purity and lattice energy, while solubility is a critical determinant of a drug's bioavailability and formulation feasibility.

This compound, a derivative of the privileged indoline scaffold, presents a structure of interest for further chemical exploration. While specific experimental data for this exact molecule is not widely published, this guide will leverage data from closely related analogs and the parent indoline structure to provide a scientifically grounded estimation of its properties. Furthermore, we will outline the rigorous experimental methodologies required to determine these values definitively.

Melting Point of this compound: An Estimation and Determinative Protocol

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. It is a highly sensitive indicator of purity; impurities typically depress and broaden the melting point range.

Estimated Melting Point

| Compound | Structure | Melting Point (°C) |

| Indoline | 2,3-dihydro-1H-indole | -21 °C[1][2] |

| Indole-3-carbonitrile | C₉H₆N₂ | 175.5 - 181.5 °C[3] |

| Indole-5-carbonitrile | C₉H₆N₂ | 106 - 108 °C[4] |

The parent compound, indoline, is a liquid at room temperature. The introduction of a polar nitrile group and the aromaticity in indole-carbonitriles significantly increases the melting point due to stronger intermolecular interactions (dipole-dipole and π-stacking). It is therefore highly probable that this compound is a solid at room temperature. Its melting point is expected to be lower than its indole-carbonitrile counterparts due to the lack of a fully aromatic system, but significantly higher than indoline itself.

Experimental Protocol for Melting Point Determination

The following protocol outlines the standard procedure for determining the melting point of a novel compound like this compound using a digital melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals.

-

Pack a capillary tube to a depth of 2-3 mm with the sample by tapping the sealed end on a hard surface.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set a heating ramp rate. For an unknown compound, a preliminary rapid scan (10-20 °C/min) can identify an approximate melting range.

-

For an accurate determination, a slower ramp rate (1-2 °C/min) should be used starting from approximately 20 °C below the estimated melting point.

-

-

Observation and Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

Justification of Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Ramp Rate: Provides thermal equilibrium between the sample, thermometer, and heating block, leading to a more accurate determination.

Solubility of this compound: Theoretical Considerations and Experimental Workflow

Solubility, the ability of a substance to dissolve in a solvent, is a cornerstone of drug development, influencing everything from in vitro assays to in vivo pharmacokinetics.

Predicted Solubility Profile

The solubility of this compound can be predicted based on its structural features and data from its parent compound, indoline.

-

Indoline: Exhibits a water solubility of 5 g/L and is soluble in alcohols and oils.[2][5]

-

Indole: Soluble in hot water, hot alcohol, ether, and benzene.[6]

The presence of the polar nitrile group in this compound is expected to increase its polarity compared to indoline. However, the overall molecule remains largely hydrophobic due to the bicyclic ring system. Therefore, it is anticipated that this compound will have low solubility in aqueous media and good solubility in common organic solvents such as ethanol, methanol, DMSO, and DMF.

Experimental Protocol for Thermodynamic Solubility Assessment

This protocol details a standardized shake-flask method for determining the thermodynamic solubility of this compound in various solvents.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., phosphate-buffered saline, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining microparticulates.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, LC-MS).

-

Quantify the concentration of this compound in the diluted sample against a standard curve.

-

Calculate the original solubility in the chosen solvent, accounting for the dilution factor.

-

Justification of Experimental Choices:

-

Excess Solid: Guarantees that the solution is saturated, which is the definition of thermodynamic solubility.

-

Prolonged Equilibration: Ensures that the dissolution process has reached a true equilibrium state.

-

Filtration: Removes undissolved solid that would otherwise lead to an overestimation of solubility.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key experimental workflows.

Caption: Workflow for Melting Point Determination

Caption: Thermodynamic Solubility Workflow

Conclusion

While direct experimental values for the melting point and solubility of this compound are not prominently reported, a thorough analysis of its structure and comparison with related compounds allow for reasoned estimations. It is anticipated to be a solid at room temperature with limited aqueous solubility but good solubility in organic solvents. This guide provides the necessary, detailed protocols for the empirical determination of these crucial physical properties, empowering researchers to generate reliable data for this promising molecule. The application of these standardized methods is essential for ensuring the quality and reproducibility of data in any drug discovery and development program.

References

- Thermo Fisher Scientific. (n.d.). Indole-3-carbonitrile, 98%.

- ChemicalBook. (n.d.). Indoline CAS#: 496-15-1.

- Chemdad Co., Ltd. (n.d.). Indoline.

- Sigma-Aldrich. (n.d.). Indole-5-carbonitrile.

- PubChem. (n.d.). Indole.

Sources

- 1. Indoline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Indoline | 496-15-1 [chemicalbook.com]

- 3. Indole-3-carbonitrile, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 吲哚-5-甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Indoline CAS#: 496-15-1 [m.chemicalbook.com]

- 6. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indoline-4-carbonitrile Derivatives and Analogs: Synthesis, Biological Potential, and Future Directions

Abstract

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic value.[1] The introduction of a carbonitrile group at the 4-position of the indoline ring creates a unique chemical entity, indoline-4-carbonitrile, with modulated electronic properties that are of considerable interest in drug discovery. The electron-withdrawing nature of the nitrile group can significantly influence the molecule's reactivity and its interactions with biological targets.[2] This in-depth technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound derivatives and their analogs. We will explore detailed synthetic protocols, delve into the prospective applications of these compounds as anticancer and antimicrobial agents, and discuss the underlying signaling pathways that may be modulated. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this intriguing class of molecules.

Introduction: The Indoline Scaffold and the Significance of the 4-Cyano Moiety

Indoline, a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the development of pharmacologically active agents.[3] Its structural rigidity and synthetic tractability make it an ideal scaffold for the design of targeted therapies.[1] The functionalization of the indoline nucleus allows for the fine-tuning of its physicochemical and biological properties.

The introduction of a cyano group at the 4-position of the indoline ring to form this compound is a strategic modification. The nitrile group is a potent electron-withdrawing group, which can alter the electron density of the aromatic ring and the nitrogen atom of the pyrrolidine ring. This modification can influence the molecule's ability to participate in hydrogen bonding, its lipophilicity, and its metabolic stability, all of which are critical parameters in drug design. While much of the existing literature focuses on the broader class of indole and indoline derivatives, this guide will specifically focus on the unique potential of the this compound core.

Synthesis of the this compound Core and its Derivatives

The synthesis of the this compound scaffold can be approached through various synthetic routes. A common and reliable method involves the reduction of the corresponding indole derivative, 4-cyanoindole. The synthesis of 4-cyanoindole itself is a multi-step process that often begins with a readily available starting material like 4-aminoindole.

Synthesis of 4-Cyanoindole via Sandmeyer Reaction

A classical and effective method for the synthesis of 4-cyanoindole is the Sandmeyer reaction, starting from 4-aminoindole. This two-step process involves the diazotization of the primary amine followed by a copper-catalyzed cyanation.

Diagram of the Sandmeyer Reaction Workflow:

Caption: Workflow for the synthesis of 4-cyanoindole via the Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Cyanoindole [4]

-

Step 1: Diazotization of 4-Aminoindole

-

Suspend 4-aminoindole (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water in a round-bottom flask.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled 4-aminoindole suspension, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should become clear.

-

-

Step 2: Cyanation

-

In a separate, larger round-bottom flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Slowly add the cold diazonium salt solution to the CuCN/KCN mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 60-70 °C until the evolution of nitrogen gas ceases.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-cyanoindole.

-

Reduction of 4-Cyanoindole to this compound

The saturation of the pyrrole ring of 4-cyanoindole to yield this compound can be achieved through catalytic hydrogenation.

Diagram of the Reduction Workflow:

Caption: General scheme for the reduction of 4-cyanoindole to this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Dissolve 4-cyanoindole (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography if necessary.

N-Substitution and Further Functionalization

The indoline nitrogen of this compound is a secondary amine and can be readily functionalized through various reactions, such as alkylation, acylation, and arylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.[5]

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the broader classes of indole and indoline derivatives have demonstrated a wide array of pharmacological activities, primarily as anticancer and antimicrobial agents.[3][6] The presence of the electron-withdrawing 4-cyano group is expected to modulate these activities.

Anticancer Potential: Targeting Kinase Signaling Pathways

Many indole and indoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers.[7]

Potential Kinase Targets and Signaling Pathways:

-

Janus Kinases (JAKs): The JAK/STAT signaling pathway is often constitutively active in various hematological malignancies and solid tumors.[8] Inhibition of JAKs, particularly JAK2, is a validated therapeutic strategy.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[9] EGFR inhibitors are used in the treatment of several cancers, including non-small cell lung cancer and colorectal cancer.[10]

Diagram of a Generic Kinase Inhibition Pathway:

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an this compound derivative.

Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay [11]

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against the purified JAK2 enzyme.

-

Materials:

-

Recombinant human JAK2 enzyme

-

ATP

-

Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (dissolved in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white assay plates

-

Plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the JAK2 enzyme and substrate peptide to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for JAK2.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Antimicrobial Activity

Indole and indoline derivatives have been reported to possess significant activity against a range of bacterial and fungal pathogens.[3][5] The mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [13][14]

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a bacterial or fungal inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

-

Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microbes in medium without the compound) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

-

Potential Activity at G-Protein Coupled Receptors (GPCRs)

The indoline scaffold is also found in compounds that interact with GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes.[16] For instance, some indoline derivatives have been evaluated as 5-HT₂C receptor agonists.[1] The 4-cyano substitution could influence the binding affinity and selectivity for various GPCRs.

Diagram of a Generic GPCR Signaling Pathway:

Caption: A simplified representation of a G-protein coupled receptor signaling cascade initiated by an this compound analog.

Structure-Activity Relationships (SAR)

While specific SAR studies on this compound derivatives are not extensively reported, some general principles can be inferred from related indole and indoline compounds.

-

N-Substitution: The nature of the substituent on the indoline nitrogen is often critical for activity. Alkyl, aryl, and acyl groups can be introduced to probe the steric and electronic requirements of the binding pocket of a target protein.

-

Substitution on the Benzene Ring: Further substitution on the benzene ring of the indoline core can modulate activity. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents can significantly impact potency and selectivity. The 4-cyano group itself is a key determinant of the electronic character of this ring.

-

Chirality: If a chiral center is introduced during synthesis, the stereochemistry can play a crucial role in biological activity, with one enantiomer often being significantly more active than the other.

Table of Hypothetical SAR for this compound Derivatives:

| Position of Substitution | Type of Substituent | Anticipated Effect on Activity | Rationale |

| N1 | Small alkyl groups | May increase lipophilicity and cell permeability. | Modulates interaction with hydrophobic pockets. |

| N1 | Bulky aryl groups | Could enhance or decrease activity depending on the target's steric tolerance. | Probes the size of the binding site. |

| C5, C6, C7 | Halogens (F, Cl, Br) | Often enhances activity through halogen bonding or by modifying electronic properties. | Increases binding affinity and metabolic stability. |

| C5, C6, C7 | Methoxy groups | Can act as hydrogen bond acceptors and influence solubility. | Modulates polar interactions with the target. |

Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its synthesis is accessible through established chemical transformations, and the potential for diverse functionalization offers a rich field for the generation of novel chemical entities. Based on the well-documented biological activities of the broader indoline and indole classes, derivatives of this compound are poised to be valuable candidates for anticancer and antimicrobial drug discovery programs.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. High-throughput screening against panels of kinases, microbial strains, and GPCRs will be crucial to identify initial lead compounds. Subsequent lead optimization, guided by detailed SAR studies and computational modeling, will be essential to develop potent and selective therapeutic agents. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the exploration of this exciting chemical space.

References

- BenchChem. (2025). Application Notes and Protocols for NSC 33994: A Selective JAK2 Kinase Inhibitor. BenchChem.

- Keeratichamroen, S., et al. (n.d.).

- Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

- Solangi, M., et al. (n.d.). Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Taylor & Francis Online.

- Moir, D. T., et al. (n.d.).

- (n.d.). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.

- Sérgio, D. J. P., et al. (n.d.).

- Patil, H. S., et al. (2022). Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles.

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to 4-Cyanoindole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.

- Wang, S., et al. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. NIH.

- BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit.

- (n.d.). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. PubMed.

- Shablykin, O. V., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)

- Göktaş, O., et al. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC.

- Nieto, M. J., & Lupton, H. K. (2020). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. PubMed.

- (n.d.). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed.

- Doğanay, D., et al. (n.d.). Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. DergiPark.

- (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis.

- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2021).

- Ellinghaus, H. (2021).

- Gurevich, V. V., et al. (n.d.).

- Sérgio, D. J. P., et al. (n.d.).

- BenchChem. (2025).

- Solangi, M., et al. (n.d.). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. PubMed.

- Rozas, I. (n.d.). Signaling Pathways Induced by G-protein-coupled Receptors.

- Kaczor, A. A., et al. (2019). Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. PubMed.

- Rode, M. A., Rindhe, S. S., & Karale, B. K. (n.d.). Synthesis and biological activities of some indoline derivatives.

- Biology LibreTexts. (2024). 13.

- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.

- Andrews, J. M. (2006).

- Kumar, S., et al. (2022).

- (n.d.).

- (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.

- (n.d.).

- (n.d.).

- (n.d.).

- (n.d.). 4-aminoquinazoline Analogs: A Novel Class of Anticancer Agents. PubMed.

- (n.d.). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. PMC.

- (n.d.). Synthesis of indoles. Organic Chemistry Portal.

- Al-Suwaidan, I. A., et al. (n.d.). Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. MDPI.

- (n.d.). Synthesis, analysis and biological evaluation of novel indolquinonecryptolepine analogues as potential anti-tumour agents. Organic & Biomolecular Chemistry (RSC Publishing).

- (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

- Bhat, V., Mackay, J. A., & Rawal, V. H. (2011). Directed oxidative cyclizations to C2- or C4-positions of indole: efficient construction of the bicyclo[4.3.1]decane core of welwitindolinones. PubMed.

- (2021).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold of Indoline in Modern Drug Discovery

An In-Depth Technical Guide on the Biological Activity of Indoline-4-Carbonitrile and its Derivatives

Prepared by: Gemini, Senior Application Scientist

The indole nucleus and its reduced form, indoline, are cornerstone structures in medicinal chemistry, often referred to as "privileged scaffolds."[1] This designation arises from their recurrence in a multitude of natural products and synthetic molecules that possess significant and diverse biological activities.[1][2] The unique electronic and structural properties of the indoline ring system allow it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[3]

This guide focuses specifically on the This compound core, a structure that has emerged as a critical pharmacophore in the development of highly targeted therapeutics. While the broader indoline class exhibits activities ranging from anticancer to antimicrobial, the primary and most compelling biological function of this compound derivatives to date is their role as potent and tissue-selective androgen receptor modulators (SARMs).[4]

We will first explore the synthetic strategies to access this core structure. The main section of this guide will provide a deep dive into the mechanism of action, in vitro evaluation, and in vivo efficacy of these compounds as SARMs, detailing the causality behind the experimental designs. Finally, we will survey the emerging biological activities of related indole and indoline carbonitrile structures to highlight the broader therapeutic potential and future research directions for this versatile molecular framework.

Part 1: Synthesis of the this compound Scaffold

The synthesis of indoline derivatives is a well-established field in organic chemistry.[5] The this compound core can be accessed through various routes, often starting from a corresponding indole derivative. A common strategy involves the reduction of 1H-indole-4-carbonitrile. Subsequent functionalization, typically at the N-1 position, allows for the introduction of diverse side chains that fine-tune the molecule's biological activity.

A key example from the literature involves the acylation of the this compound nitrogen with a tailored side chain to produce potent SARMs like 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)this compound.[4]

Caption: General synthetic workflow for an this compound SARM.

Experimental Protocol: Representative N-Acylation of this compound